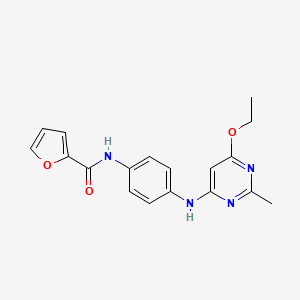

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKLQVFOCQTDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and furan intermediates. The key steps include:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as ethyl acetoacetate and guanidine, under basic conditions.

Formation of the Furan Intermediate: The furan ring is prepared by cyclization of suitable precursors, such as 2-furoic acid, under acidic or basic conditions.

Coupling Reaction: The pyrimidine and furan intermediates are then coupled through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Nitro, sulfonyl, or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide exhibits anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or causing cell cycle arrest. The mechanism likely involves the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests applications in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Antimicrobial Activity

Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against certain pathogens. This aspect is particularly relevant in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells.

- Inflammation Models : In vitro studies indicated that the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Research showed that related compounds exhibited activity against various bacterial strains, indicating a possible pathway for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Aromatic Systems : Unlike simpler furan-carboxamides (e.g., 3p in ), the pyrimidine ring introduces additional hydrogen-bonding sites, analogous to antimicrobial pyrimidine derivatives in .

Physicochemical Properties

- Melting Points : Pyrimidine derivatives (e.g., : 230–300°C) generally exhibit higher melting points than furan-carboxamides (: 178–268°C), attributed to enhanced crystallinity from planar pyrimidine rings .

- Solubility : The ethoxy group in the target compound may improve aqueous solubility relative to methoxy or tert-butyl analogs (e.g., : tert-butyl groups reduce solubility) .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, characterized by the presence of a pyrimidine ring and furan moiety, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan-2-carboxamide backbone linked to a 6-ethoxy-2-methylpyrimidin-4-yl moiety via an aniline connection. The molecular formula is , with a molecular weight of approximately 344.38 g/mol. The presence of the ethoxy and pyrimidine groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit various kinases or other enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.

- Receptor Modulation : It can bind to specific receptors, potentially modulating their activity, which is crucial for therapeutic effects against diseases such as cancer and inflammation.

Anticancer Effects

Research indicates that compounds similar to this compound exhibit notable anticancer properties by disrupting cellular processes:

- Inhibition of Cell Proliferation : Studies show that related compounds can significantly reduce the proliferation of various cancer cell lines through apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Cytokine Modulation : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in models of disease.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were shown to inhibit human cancer cell lines with IC50 values ranging from 0.1 to 5 µM, indicating potent anticancer activity .

Study 2: Anti-inflammatory Effects

A recent investigation demonstrated that a related compound exhibited significant inhibition of TNF-alpha production in vitro at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or condensation reactions.

- Step 2 : Coupling of the pyrimidine intermediate with a furan-2-carboxamide-bearing phenyl group using amide bond-forming agents (e.g., EDC/HOBt). Critical parameters include:

- Solvent choice (e.g., DMF or acetonitrile for polar intermediates) .

- Catalyst use (e.g., triethylamine for deprotonation during amidation) .

- Temperature control (e.g., 60–80°C for cyclization steps) . Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound verified post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : Confirm the presence of ethoxy (δ 1.2–1.4 ppm for CH₃), pyrimidine NH (δ 8.5–9.5 ppm), and furan protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₂₁N₅O₃, exact mass: 391.16 g/mol).

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro assays?

Contradictions may arise from assay-specific variables. Recommended approaches:

- Orthogonal Assays : Pair enzymatic inhibition studies (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

- Structural Validation : Compare bioactivity with analogs lacking the ethoxy group to isolate functional group contributions .

- pH Stability Testing : Assess compound degradation under physiological pH (e.g., 4.5–7.4) to rule out false negatives .

Q. How can molecular docking studies be designed to investigate the compound's interaction with potential enzymatic targets?

- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, dihydrofolate reductase) .

- Ligand Preparation : Optimize protonation states using tools like MarvinSketch and assign partial charges via AM1-BCC.

- Docking Workflow : Use AutoDock Vina with grid boxes centered on catalytic sites (e.g., ATP-binding regions). Validate poses using MD simulations (e.g., 100 ns trajectories) .

- Key Interactions : Monitor hydrogen bonds with pyrimidine N1 and furan carbonyl oxygen .

Q. What are the challenges in scaling up the synthesis without compromising purity, and how can they be addressed?

- Reaction Scalability : Exothermic steps (e.g., cyclization) require controlled temperature ramping to avoid side products .

- Purification : Replace column chromatography with recrystallization using ethanol/water mixtures to improve throughput .

- Yield-Purity Trade-off : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.